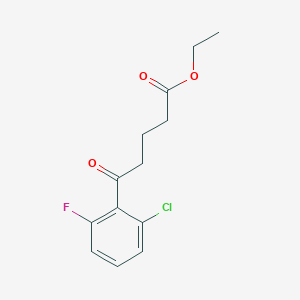

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

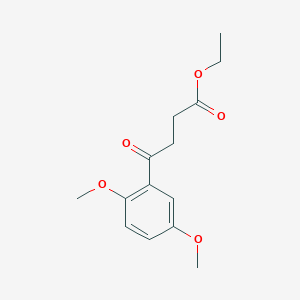

The compound “Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate” is likely an organic compound containing a chloro-fluoro phenyl group and an ethyl oxovalerate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : The preparation of similar compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves specific synthesis techniques. For instance, a process involving the masking of double bonds through reduction, regiosselective deprotonation, and methylation, followed by regeneration of the double bond via selenation, oxidation, and syn-elimination is employed (Kiely, 1991).

Chemical Derivative Synthesis : Synthesis of chemical derivatives from compounds like Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate is an integral part of creating new molecules for various applications. This process includes condensation, treatment with various reagents, and intramolecular cyclization, leading to the formation of compounds with potential biological activities (Dawood et al., 2011).

Novel Synthesis Methods : New and convenient synthesis methods for derivatives, such as 4-hydroxycinnoline-3-carboxylate, involve reactions of similar compounds with specific reagents. This method is vital for the creation of novel molecules with unique properties (Miyamoto & Matsumoto, 1988).

Biological and Pharmacological Research

Cytotoxic Activities : Compounds like ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate are investigated for their cytotoxic activity against cancer cell lines, demonstrating the potential of these compounds in cancer research (Riadi et al., 2021).

Synthesis of Herbicides : The synthesis of herbicides like carfentrazone-ethyl, which involves a new and improved method starting from related compounds, showcases the application in agricultural chemistry (Fan et al., 2015).

Analytical Chemistry Applications

High-Performance Liquid Chromatography : The determination of compounds like Ethyl loflazepate in human plasma using high-performance liquid chromatography (HPLC) exemplifies the use of ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate derivatives in analytical chemistry (Kintz et al., 1988).

Crystal Structure Analysis : Synthesized compounds like Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate are analyzed using X-ray structure analysis to understand their crystal structures. This aids in understanding the molecular interactions and properties of these compounds (Kumar et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(2-chloro-6-fluorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIILWUKPDWFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.